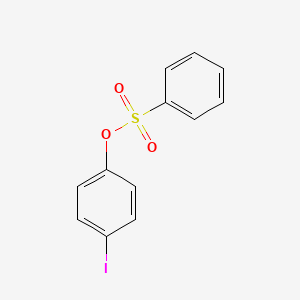

4-Iodophenyl phenylsulfonate

Description

4-Iodophenyl phenylsulfonate is an aryl sulfonate ester characterized by a phenylsulfonate group linked to a 4-iodophenyl moiety. The iodine atom at the para position of the phenyl ring imparts distinct electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. These compounds are frequently utilized as intermediates in cross-coupling reactions (e.g., Suzuki coupling) , anticancer agents , and enzyme inhibitors . The iodine substituent enhances reactivity in halogen-exchange reactions and may influence biological activity through hydrophobic interactions or halogen bonding.

Properties

IUPAC Name |

(4-iodophenyl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHYSWMPMSPTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647195 | |

| Record name | 4-Iodophenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408336-17-4 | |

| Record name | 4-Iodophenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodophenyl phenylsulfonate typically involves the reaction of phenylsulfonyl chloride with 4-iodophenol in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: While specific industrial production methods for 4-iodophenyl phenylsulfonate are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenyl phenylsulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with palladium or copper catalysts.

Coupling Reactions: The Suzuki-Miyaura coupling typically employs palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Reactions: Products include various substituted phenylsulfonates.

Coupling Reactions: Products are biaryl compounds with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-iodophenyl phenylsulfonate derivatives as inhibitors of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. For instance, modifications to the structure of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have shown significant STS inhibitory activity, with some compounds demonstrating IC50 values lower than that of the reference drug Irosustat . The presence of iodine in the phenyl ring enhances the inhibitory potency, making these compounds promising candidates for further development in cancer therapeutics.

Antidepressant Properties

The compound's derivatives have also been explored for their antidepressant effects. Research indicates that certain derivatives can antagonize serotonin depletion induced by para-chloroamphetamine (PCA) in animal models. The efficacy of these compounds was measured through behavioral assays, showing significant potential for treating depression .

Organic Synthesis

Building Block for Functionalized Molecules

4-Iodophenyl phenylsulfonate serves as a versatile building block in organic synthesis. It can be utilized to construct various functionalized molecules through electrophilic substitutions and coupling reactions. For example, it has been employed in the synthesis of triarylpyridines and other complex structures . The ability to introduce diverse substituents onto the aromatic rings allows chemists to tailor compounds for specific applications.

Selective Hydrolysis and Desulfonylation

The compound has been involved in reactions such as selective hydrolysis and desulfonylation, leading to the formation of valuable intermediates in organic synthesis. These reactions are crucial for developing more complex molecules with desired functionalities .

Materials Science

Liquid Crystals

Research into liquid crystal applications has identified 4-iodophenyl phenylsulfonate derivatives as potential mesogens due to their unique thermal properties. These compounds can exhibit thermotropic behavior, making them suitable for use in display technologies and other applications requiring liquid crystalline materials .

Comprehensive Data Table

Case Studies

- Anticancer Research : A study evaluated a series of 4-iodophenyl phenylsulfonate derivatives for their STS inhibitory potency using both enzymatic assays and cellular models. The results indicated that compounds with iodine substitutions exhibited enhanced activity compared to non-substituted analogs, showcasing their potential as effective anticancer agents .

- Antidepressant Activity : In an experimental setup involving Sprague-Dawley rats, various derivatives were tested for their ability to mitigate serotonin depletion caused by PCA. The findings suggested that certain compounds could significantly reverse the effects of PCA, indicating their therapeutic potential in treating depression .

- Liquid Crystal Studies : Research focused on synthesizing new liquid crystal materials utilizing 4-iodophenyl phenylsulfonate derivatives demonstrated promising thermal properties suitable for display technologies. The study highlighted the importance of structural modifications in achieving desired liquid crystalline behaviors .

Mechanism of Action

The mechanism of action of 4-iodophenyl phenylsulfonate in chemical reactions involves the activation of the iodine atom, which facilitates nucleophilic substitution or coupling reactions. The phenylsulfonate group acts as an electron-withdrawing group, stabilizing the intermediate species formed during the reaction. This compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl rings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

The choice of halogen (F, Cl, Br, I) significantly affects physicochemical and biological properties. For instance, in N-aryl maleimides, iodine substitution (N-(4-iodophenyl)maleimide) demonstrated potent monoacylglycerol lipase (MGL) inhibition (IC₅₀ = 4.34 μM), comparable to bromine (4.37 μM) but superior to chlorine (7.24 μM) . This suggests that larger halogens like iodine and bromine may enhance target binding through van der Waals interactions or hydrophobic effects.

Table 1: MGL Inhibition by Halogen-Substituted Maleimides

| Compound | Halogen | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)maleimide | F | 5.18 | |

| N-(4-chlorophenyl)maleimide | Cl | 7.24 | |

| N-(4-bromophenyl)maleimide | Br | 4.37 | |

| N-(4-iodophenyl)maleimide | I | 4.34 |

Sulfonate Esters vs. Sulfonamides and Sulfones

4-Iodophenyl phenylsulfonate belongs to the sulfonate ester class, distinct from sulfonamides (e.g., ureido benzenesulfonamides ) and sulfones (e.g., 4-chlorophenyl phenyl sulfone ). Sulfonate esters are generally more hydrolytically stable than sulfonamides but less reactive in nucleophilic substitutions compared to sulfonyl chlorides. In antimalarial studies, 4-iodophenyl-substituted compounds exhibited potency equivalent to 4-tert-butylphenyl and 4-methylphenyl analogs, indicating that electronic effects of the substituent may outweigh steric considerations in this context .

Solubility and Stability

4-Iodophenyl-based HTMs exhibited high solubility in chlorinated solvents (e.g., dichloromethane, chloroform), enabling the formation of uniform thin films for optoelectronic applications . The iodine atom’s polarizability may enhance solubility in non-polar solvents compared to smaller halogens.

Biological Activity

4-Iodophenyl phenylsulfonate is a chemical compound that has garnered attention for its potential biological activity. This article aims to explore the biological properties, mechanisms of action, and applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of 4-Iodophenyl phenylsulfonate features a phenyl ring substituted with an iodine atom and a sulfonate group. The presence of the iodine atom enhances the compound's ability to interact with biological molecules through halogen bonding, while the sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.

The biological activity of 4-Iodophenyl phenylsulfonate is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can engage in hydrogen bonding and ionic interactions, which may lead to the inhibition of enzyme activity. Additionally, the iodophenyl moiety can participate in halogen bonding, enhancing binding affinity to biological targets.

Anticancer Activity

Research has indicated that derivatives of iodophenyl sulfonates exhibit anticancer properties. For instance, compounds structurally related to 4-Iodophenyl phenylsulfonate have been shown to inhibit angiogenesis and tumor growth in various cancer models. A study demonstrated that such compounds could block angiogenesis at levels comparable to known anticancer agents like combretastatin A-4 (CA-4), while exhibiting low toxicity in chick embryo assays .

Data Table: Biological Activities of Related Compounds

Case Studies

Several case studies have explored the therapeutic potential of iodinated sulfonates:

- Anticancer Studies : In vitro studies on various cancer cell lines have shown that iodinated phenyl sulfonates can significantly reduce cell proliferation. For example, a series of compounds were tested against MCF7 (breast cancer) and DU145 (prostate cancer) cells, demonstrating promising antiproliferative effects .

- Biochemical Probes : The ability of 4-Iodophenyl phenylsulfonate to interact with biological molecules has led to its investigation as a biochemical probe. Its structural characteristics make it suitable for studying protein-ligand interactions and enzyme kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.